molecular formula C8H12O3 B1583539 Ethyl 3-oxocyclopentanecarboxylate CAS No. 5400-79-3

Ethyl 3-oxocyclopentanecarboxylate

Cat. No.: B1583539
CAS No.: 5400-79-3
M. Wt: 156.18 g/mol
InChI Key: VGJWAMLZUUGEQY-UHFFFAOYSA-N
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Description

Ethyl 3-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentanone and is commonly used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxocyclopentanecarboxylate can be synthesized through the esterification of 3-oxocyclopentanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 3-oxocyclopentanecarboxylic acid with ethanol in large reactors. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxocyclopentanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxocyclopentanecarboxylate involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the carbonyl group, which acts as an electrophilic center .

Comparison with Similar Compounds

Ethyl 3-oxocyclopentanecarboxylate can be compared with other similar compounds such as:

  • Ethyl 2-oxocyclopentanecarboxylate
  • Cyclopentanone-2-carboxylic acid ethyl ester
  • Ethyl cyclopentanone-2-carboxylate

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds .

Properties

IUPAC Name

ethyl 3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWAMLZUUGEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278873
Record name ethyl 3-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-79-3
Record name 5400-79-3
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Record name ethyl 3-oxocyclopentanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxocyclopentanecarboxylate
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Synthesis routes and methods

Procedure details

A solution of cyclopentanone-3-carboxylic acid (5.00 g, 39 mmol), caesium carbonate (12.82 g, 39 mmol) and ethyl iodide (9.12 g, 4.75 ml, 58.5 mmol) in DMF (50 ml) was stirred at RT for 18 h. The mixture was then concentrated i. vac., the residue was taken up in toluene, the mixture was concentrated again and 2 N hydrochloric acid and EtOAc were then added. The aq. phase was extracted with EtOAc (3×30 ml) and the combined organic phases were washed with aq. sodium thiosulfate soln. The organic phase was dried with Na2SO4 and concentrated i. vac.
Quantity
5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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